
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate is a chemical compound with the molecular formula C3H3Cl2F3O2·3H2O. It is a derivative of acetone, where the hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate typically involves the chlorination and fluorination of acetone. One common method includes the reaction of acetone with chlorine gas in the presence of a catalyst, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The trihydrate form is obtained by crystallization from aqueous solutions.
化学反応の分析
Types of Reactions: 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It readily undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Dichloro-1,1,1-trifluoroacetone trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated and chlorinated organic compounds.
Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate exerts its effects involves its ability to act as an electrophile due to the presence of electron-withdrawing groups. This makes it highly reactive towards nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
類似化合物との比較
- 1,1-Dichloro-3,3,3-trifluoroacetone
- 3,3-Dichloro-1,1,1-trifluoro-2-propanone
- Trifluoroacetone
Comparison: 3,3-Dichloro-1,1,1-trifluoroacetone trihydrate is unique due to its trihydrate form, which influences its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in specific synthetic applications, particularly where hydration is beneficial for the reaction conditions or product stability.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and versatile applications
特性
分子式 |
C3H7Cl2F3O4 |
|---|---|
分子量 |
234.98 g/mol |
IUPAC名 |
3,3-dichloro-1,1,1-trifluoropropan-2-one;trihydrate |
InChI |
InChI=1S/C3HCl2F3O.3H2O/c4-2(5)1(9)3(6,7)8;;;/h2H;3*1H2 |
InChIキー |
LCQAKKCZHXCPIM-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)C(F)(F)F)(Cl)Cl.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



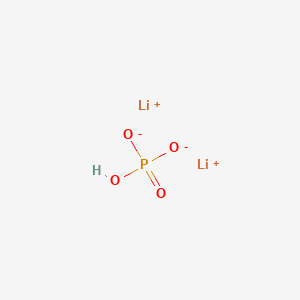
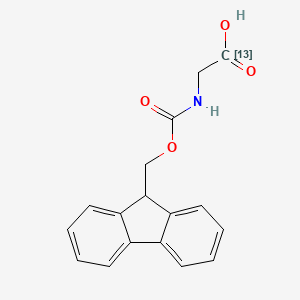
azanium](/img/structure/B12061565.png)
![N-[(2S,3R,4R,5S,6R)-2-(Benzyloxy)-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}oxan-3-YL]acetamide](/img/structure/B12061570.png)
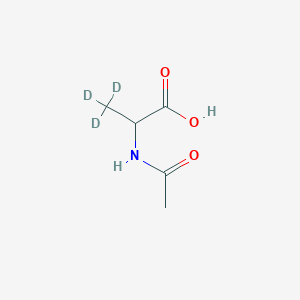
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
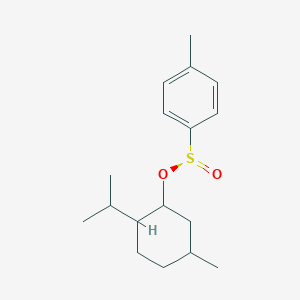
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)

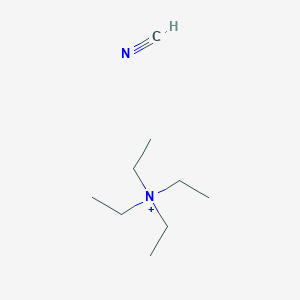

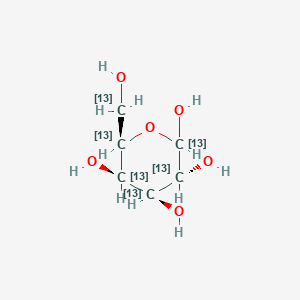
![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
